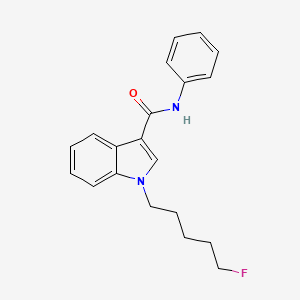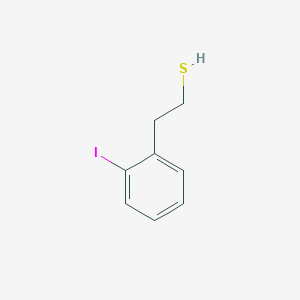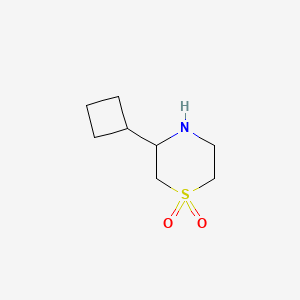![molecular formula C19H23N3O3 B1653254 methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate CAS No. 1797609-82-5](/img/structure/B1653254.png)
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a piperazine moiety linked to a methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the carboxylate group: This step involves esterification, where the pyrrole ring is treated with methanol and an acid catalyst.
Attachment of the piperazine moiety: This is done through nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the pyrrole ring.
Addition of the methylbenzoyl group: This step involves acylation, where the piperazine is treated with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the methylbenzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methylbenzoyl group.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with binding sites on proteins, while the methylbenzoyl group can enhance lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 4-{[4-(4-chlorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
- Methyl 4-{[4-(4-fluorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its pharmacokinetic properties and biological activity. This makes it distinct from its analogs with different substituents on the benzoyl group.
特性
CAS番号 |
1797609-82-5 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 |
IUPAC名 |
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-5-16(6-4-14)18(23)22-9-7-21(8-10-22)13-15-11-17(20-12-15)19(24)25-2/h3-6,11-12,20H,7-10,13H2,1-2H3 |
InChIキー |
NSSAQTHIQHAJFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(3-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653179.png)
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1653180.png)





![(2-{4-[(3-Chlorophenyl)acetyl]morpholin-2-yl}ethyl)amine](/img/structure/B1653187.png)

